molecular formula C24H34O6 B1249904 Heptemerone B

Heptemerone B

Cat. No. B1249904
M. Wt: 418.5 g/mol
InChI Key: WMVJIPZZKUYCOU-DREMNZCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptemerone B is a natural product found in Coprinellus heptemerus with data available.

Scientific Research Applications

Synthesis and Structural Studies

  • Total Synthesis and Stereochemistry : A study by Miller et al. (2006) achieved the total synthesis of heptemerone B, providing insights into its stereochemistry. This synthetic approach integrated various reactions including intramolecular Heck reaction and electrochemical oxidation, establishing the absolute stereochemistry of heptemerone B as 5-(S) (Miller et al., 2006).

  • Heptemerones A∼G Isolation and Biological Activities : Kettering et al. (2005) isolated seven novel diterpenoids, named heptemerones A∼G, from Coprinus heptemerus. These compounds showed potent antifungal activity and some had plant protective activity. The study highlighted the significance of the composition of the assay medium on the inhibition of fungal germination (Kettering et al., 2005).

  • Diterpenoids from Coprinus heptemerus : A related study by Valdivia et al. (2005) also focused on diterpenoids from Coprinus heptemerus, emphasizing their ability to inhibit spore germination in the plant pathogenic fungus Magnaporthe grisea. This study provided detailed structural information on heptemerones A-G (Valdivia et al., 2005).

  • Synthetic Approaches to Heptemerone G : Michalak and Wicha (2013) reported on the enantioselective synthesis of heptemerone G, using 2-furyl methyl carbinol as the starting material. This work contributes to understanding the chemical synthesis of complex diterpenoids like heptemerone G (Michalak & Wicha, 2013).

properties

Product Name

Heptemerone B

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

[(1R,2S,4R,5R,6R,9R,12S)-4-acetyloxy-6,9-dimethyl-3-oxo-5-propan-2-yl-15-oxatetracyclo[7.6.1.02,6.013,16]hexadec-13(16)-en-12-yl] acetate

InChI

InChI=1S/C24H34O6/c1-12(2)17-22(30-14(4)26)20(27)19-21-18-15(11-28-21)16(29-13(3)25)7-8-23(18,5)9-10-24(17,19)6/h12,16-17,19,21-22H,7-11H2,1-6H3/t16-,17-,19+,21-,22+,23-,24+/m0/s1

InChI Key

WMVJIPZZKUYCOU-DREMNZCRSA-N

Isomeric SMILES

CC(C)[C@H]1[C@H](C(=O)[C@H]2[C@@]1(CC[C@@]3(CC[C@@H](C4=C3[C@@H]2OC4)OC(=O)C)C)C)OC(=O)C

Canonical SMILES

CC(C)C1C(C(=O)C2C1(CCC3(CCC(C4=C3C2OC4)OC(=O)C)C)C)OC(=O)C

synonyms

heptemerone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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